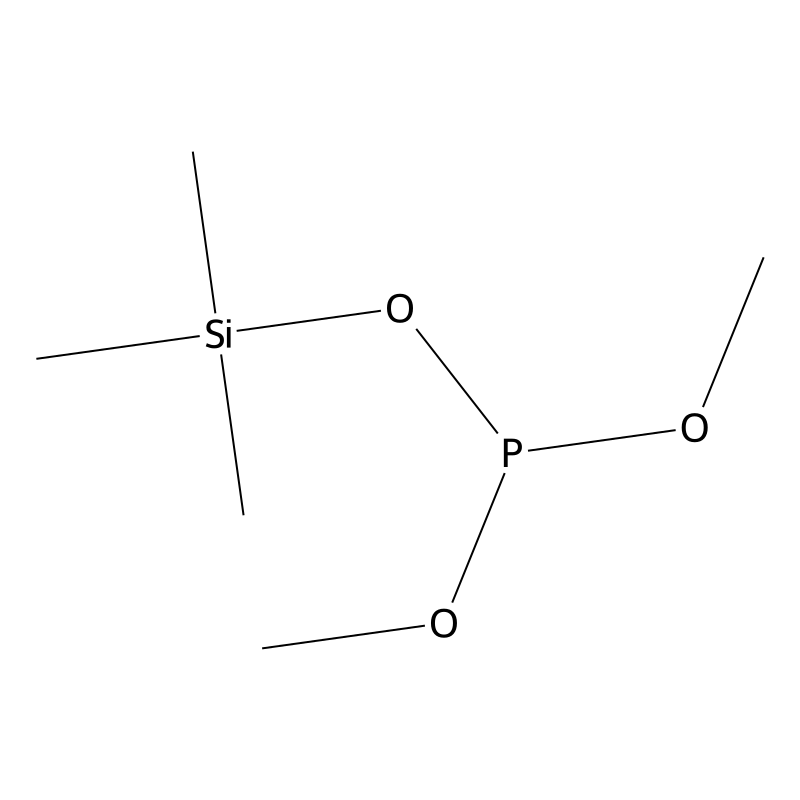Dimethyl trimethylsilyl phosphite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Phosphorylated Molecules:
DMTSP plays a crucial role in the synthesis of various phosphorylated molecules, which are essential in numerous biological processes and drug development. Here are some specific examples:
Protected Phosphoamino Acids
DMTSP can be used to introduce a protected phosphate group onto amino acids, which are the building blocks of proteins. This technique, particularly relevant in Fmoc/solid-phase peptide synthesis, allows for the controlled assembly of peptides containing phosphorylated residues [].
Phosphoenolpyruvate (PEP) Synthesis
DMTSP serves as a key reagent in the multi-step synthesis of PEP, a vital intermediate in cellular metabolism. The process involves trimethylsilylation, bromination, and a Perkow reaction [].
Sialyl Phosphonates and Sulfonamide Phosphonates
DMTSP finds application in the synthesis of sialyl phosphonates and sulfonamide phosphonates, which are classes of compounds with potential therapeutic applications [, ].
Other Research Applications:
Beyond its role in phosphorylated molecule synthesis, DMTSP demonstrates potential in other areas of scientific research:
Modification of Biomolecules
DMTSP's ability to react with hydroxyl groups makes it a potential tool for modifying various biomolecules, such as proteins and carbohydrates. This opens avenues for exploring the functional consequences of such modifications [].
Material Science Applications
Recent research suggests that DMTSP can be employed in the development of novel materials with specific properties, such as flame retardancy and improved thermal stability [].
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








